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Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the short-term relief of
discomfort associated with acute, painful musculoskeletal conditions.[1][2] Following oral
administration, carisoprodol is extensively metabolized in the liver to several metabolites, the
most significant of which is meprobamate, a compound with independent anxiolytic and
sedative properties.[1][3][4] The therapeutic and sedative effects of carisoprodol are attributed
to both the parent drug and its active metabolite, meprobamate.[5][6]

The biotransformation of carisoprodol to meprobamate is primarily catalyzed by the cytochrome
P450 enzyme CYP2C19.[1][4][7] This enzyme exhibits significant genetic polymorphism,
leading to substantial inter-individual variability in the pharmacokinetic profiles of both
carisoprodol and meprobamate.[5][6][8] Individuals classified as "poor metabolizers" of
CYP2C19 substrates may experience up to a 4-fold increase in carisoprodol exposure and a
50% reduction in meprobamate formation compared to normal metabolizers.[5][6][9] This
variability can have profound implications for the drug's efficacy and safety profile.

This guide provides a comprehensive overview of the pharmacokinetics of carisoprodol and
meprobamate, detailing their absorption, distribution, metabolism, and excretion. It includes
summaries of key quantitative data, descriptions of relevant experimental protocols, and
visualizations of the metabolic pathway and analytical workflows.
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Pharmacokinetics
Absorption

Carisoprodol is administered orally and is rapidly absorbed.[5] The onset of action is typically
within 30 to 60 minutes, with effects lasting for 4 to 6 hours.[5] The absorption of carisoprodol is
not significantly affected by the presence of high-fat food, allowing it to be administered without
regard to meals.[4][7][10]

After oral administration of a 250 mg or 350 mg tablet, peak plasma concentrations (Cmax) of
carisoprodol are reached in approximately 1.5 to 2 hours.[1][5][10][11] The Cmax for the
meprobamate metabolite is observed later, at approximately 3.6 to 4.5 hours.[1] The exposure
to both carisoprodol and meprobamate has been shown to be dose-proportional between 250
mg and 350 mg doses.[2][10] While the absolute bioavailability has not been determined, a
study comparing 250 mg and 350 mg tablets found a relative bioavailability of 92%.[2][5]

Distribution

Carisoprodol is moderately distributed throughout the body tissues.[5] It is known to cross the
placenta and is also excreted into breast milk, where concentrations can be two to four times
higher than those in the mother's plasma.[11] The volume of distribution (Vd) for carisoprodol
has been estimated to be between 0.93 and 1.3 L/kg.[5][12][13] Meprobamate has a slightly
larger volume of distribution, reported to be in the range of 1.4 to 1.6 L/kg.[5][12][13]

Protein binding for carisoprodol is approximately 41-67%.[5][14] Meprobamate is less
extensively bound to plasma proteins, with a binding of about 14-25%.[5][14][15]

Metabolism

Carisoprodol undergoes extensive hepatic metabolism. The primary metabolic pathway
involves N-dealkylation by the CYP2C19 enzyme to form meprobamate.[3][16][17] This
metabolic step is clinically significant due to the genetic polymorphism of CYP2C19.[8] The
prevalence of poor metabolizers is estimated to be 3-5% in Caucasian and African populations
and 15-20% in Asian populations.[5][6][8] These individuals have a reduced capacity to convert
carisoprodol to meprobamate, leading to higher carisoprodol and lower meprobamate plasma
concentrations.[5][9]
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Minor metabolic pathways for carisoprodol include the formation of hydroxy-carisoprodol. Both
meprobamate and hydroxy-carisoprodol are further metabolized to hydroxy-meprobamate
before excretion.[5][16]

Concomitant administration of CYP2C19 inhibitors (e.g., omeprazole, fluvoxamine) can
increase carisoprodol exposure, while CYP2C19 inducers (e.g., rifampin, St. John's Wort) can
decrease its exposure.[7][9][10][18] Additive sedative effects can occur when carisoprodol is
taken with other central nervous system (CNS) depressants like alcohol, benzodiazepines, and
opioids.[7][18]

EXxcretion

The primary route of elimination for carisoprodol and its metabolites is through the kidneys.[1]
[5][8][11] Carisoprodol has a relatively short elimination half-life, typically ranging from 1.7 to
2.5 hours.[1][5][8][11] In contrast, its active metabolite, meprobamate, has a significantly longer
half-life of approximately 10 hours, which can lead to its accumulation with repeated dosing.[1]
[5][8][11][19] Carisoprodol is known to be removable by both hemodialysis and peritoneal
dialysis.[7][10] Caution is recommended when administering carisoprodol to patients with
impaired renal or hepatic function, as accumulation of the drug and its metabolites may occur.
[L1[7]10]

Data Presentation

Table 1: Summary of Carisoprodol Pharmacokinetic Parameters

Parameter Value References
Route of Administration Oral [1][5]

Time to Peak (Tmax) 1.5- 2.0 hours [1][5][10][11]
Elimination Half-life (t¥%) 1.7 - 2.5 hours [L15181r10q[11]14]
Volume of Distribution (Vd) 0.93- 1.3 L/kg [51[12][13]

Plasma Protein Binding 41 - 67% [4][5][14][15]
Primary Metabolizing Enzyme CYP2C19 (11041071

Primary Route of Excretion Renal [1][5][11]
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Table 2: Summary of Meprobamate Pharmacokinetic Parameters (Following Carisoprodol

Administration)

Parameter Value References

Time to Peak (Tmax) 3.6 - 4.5 hours [1]

Elimination Half-life (t¥%) ~10 hours (L1518 1][15]119]
Volume of Distribution (Vd) 1.4-1.6 L/ikg [51[12][13]

Plasma Protein Binding 14 - 25% [51[14][15]

Cm.ax (after 350 mg 25 giml. 7]

carisoprodol)

Primary Route of Excretion Renal [1][5]

Experimental Protocols
Human Pharmacokinetic Study Design

A typical clinical study to evaluate the pharmacokinetics of carisoprodol and meprobamate

involves a randomized, open-label, crossover design with healthy adult volunteers.[2][5]

Subject Recruitment: Healthy male and female subjects are enrolled. Exclusion criteria often

include a history of substance abuse, significant medical conditions, and use of interacting
medications.

Dosing Regimen: Subjects receive a single oral dose of carisoprodol (e.g., 250 mg or 350
mg) after an overnight fast.[2] In a crossover design, after a washout period of at least 7
days, subjects receive the alternate dose.[2]

Sample Collection: Serial blood samples are collected in tubes containing an anticoagulant
(e.g., heparin or EDTA) at predefined time points before and after drug administration (e.g.,
0,05,1,15,2,3,4,6, 8,12, 24, and 48 hours post-dose).[2] Plasma is separated by
centrifugation and stored at -20°C or below until analysis.

Pharmacokinetic Analysis: Plasma concentration-time data for both carisoprodol and
meprobamate are analyzed using non-compartmental methods to determine key
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pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and
elimination half-life (t¥2).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the
sensitive and specific quantification of carisoprodol and meprobamate in biological matrices
like plasma and urine.[5][20][21]

o Sample Preparation: Due to the complexity of biological matrices, a sample extraction step is
required. Common techniques include:

o Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a
sorbent that retains the analytes. Interfering substances are washed away, and the purified
analytes are then eluted with a solvent.[22][23]

o Protein Precipitation: A solvent such as acetonitrile is added to the plasma sample to
precipitate proteins, which are then removed by centrifugation. The resulting supernatant
containing the analytes is collected for analysis.[21]

o An internal standard (typically a deuterated version of the analyte, e.g., d7-carisoprodol) is
added before extraction to correct for procedural losses and matrix effects.[20][23]

o Chromatographic Separation: The prepared extract is injected into a liquid chromatograph.
The analytes are separated from other components on a reversed-phase column (e.g., a
C18 column) using a mobile phase gradient, typically consisting of an aqueous solvent (like
water with 0.1% formic acid) and an organic solvent (like acetonitrile with 0.1% formic acid).
[21]

e Mass Spectrometric Detection: The separated compounds from the LC column are
introduced into the mass spectrometer, typically using an electrospray ionization (ESI)
source in positive ion mode.[20][23] Detection is performed using selected reaction
monitoring (SRM), where specific precursor-to-product ion transitions are monitored for
carisoprodol, meprobamate, and their internal standards, ensuring high selectivity and
accurate quantification.[20] A calibration curve is generated using standards of known
concentrations to quantify the analytes in the unknown samples.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://cdn.who.int/media/docs/default-source/46th-ecdd/carisoprodol_46th-ecdd_critical-review_public-version.pdf?sfvrsn=4fcef758_1
https://experiments.springernature.com/articles/10.1007/978-1-4939-3252-8_12
https://www.mtc-usa.com/kb-article/aa-00648
https://www.nyc.gov/assets/ocme/downloads/pdf/Carisoprodol_Meprobamate_Topiramate.pdf
https://academic.oup.com/jat/article-pdf/36/3/217/2642662/bks009.pdf
https://www.mtc-usa.com/kb-article/aa-00648
https://experiments.springernature.com/articles/10.1007/978-1-4939-3252-8_12
https://academic.oup.com/jat/article-pdf/36/3/217/2642662/bks009.pdf
https://www.mtc-usa.com/kb-article/aa-00648
https://experiments.springernature.com/articles/10.1007/978-1-4939-3252-8_12
https://academic.oup.com/jat/article-pdf/36/3/217/2642662/bks009.pdf
https://experiments.springernature.com/articles/10.1007/978-1-4939-3252-8_12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mandatory Visualization

Carisoprodol

(Majo} Pathway) Minor Pathway

Meprobamate Hydroxy-carisoprodol
(Active Metabolite) (Minor Metabolite)

Hydroxy-meprobamate

Renal Excretion

Click to download full resolution via product page

Caption: Metabolic pathway of Carisoprodol.
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Caption: Experimental workflow for a pharmacokinetic study.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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